molecular formula C9H12O2 B1617385 5-Methoxy-2,3-dimethylphenol CAS No. 34883-01-7

5-Methoxy-2,3-dimethylphenol

Cat. No.: B1617385
CAS No.: 34883-01-7
M. Wt: 152.19 g/mol
InChI Key: HVDFMKSCPKILEQ-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dimethylphenol is an organic compound with the molecular formula C₉H₁₂O₂. It is a derivative of phenol, characterized by the presence of methoxy and dimethyl groups on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dimethylphenol can be achieved through several methods. One common approach involves the methylation of 2,3-dimethylphenol using methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of zeolite catalysts can enhance the yield and selectivity of the reaction. Additionally, continuous flow reactors can be employed to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2,3-dimethylphenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dimethylphenol involves its interaction with various molecular targets and pathways. The methoxy and dimethyl groups on the aromatic ring influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-5-hydroxyanisole
  • 3-Hydroxy-5-methoxy-1,2-xylene
  • 2,3-Dimethylphenol

Uniqueness

Compared to similar compounds, 5-Methoxy-2,3-dimethylphenol exhibits unique chemical properties due to the presence of both methoxy and dimethyl groups.

Properties

IUPAC Name

5-methoxy-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-4-8(11-3)5-9(10)7(6)2/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDFMKSCPKILEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343819
Record name 5-Methoxy-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34883-01-7
Record name 5-Methoxy-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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